N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE
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Overview
Description
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a hydroxy group, and a dihydropyrido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with formic acid, iron powder, and ammonium chloride to form the benzimidazole core . The chloro-nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-chloro-2-nitroaniline as a starting material . The hydroxy group is then added via a hydroxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog with a wide range of biological activities.
4-chloro-2-nitroaniline: Shares the chloro-nitrophenyl group but lacks the benzimidazole core.
Hydroxybenzimidazole: Contains the benzimidazole core with a hydroxy group but lacks the chloro-nitrophenyl group.
Uniqueness
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
204773-02-4 |
---|---|
Molecular Formula |
C18H13ClN4O4 |
Molecular Weight |
384.8g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-10-5-6-12(14(9-10)23(26)27)21-18(25)16-15(24)7-8-22-13-4-2-1-3-11(13)20-17(16)22/h1-6,9,24H,7-8H2,(H,21,25) |
InChI Key |
XSDDHTVADWGHEC-UHFFFAOYSA-N |
SMILES |
C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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